molecular formula C12H9ClN2 B3023993 4-Chloro-6-ethylquinoline-3-carbonitrile CAS No. 1016819-25-2

4-Chloro-6-ethylquinoline-3-carbonitrile

Cat. No.: B3023993
CAS No.: 1016819-25-2
M. Wt: 216.66 g/mol
InChI Key: FNWNRWUDNWMSHD-UHFFFAOYSA-N
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Description

4-Chloro-6-ethylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethyl group. The resulting intermediate is then treated with cyanogen bromide to introduce the nitrile group at the 3-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-ethylquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethylquinoline-3-carbonitrile is primarily based on its ability to interact with biological macromolecules such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Chloroquinoline
  • 6-Ethylquinoline
  • 3-Cyanoquinoline

Comparison: 4-Chloro-6-ethylquinoline-3-carbonitrile is unique due to the presence of both the chloro and ethyl groups on the quinoline ring, as well as the nitrile group at the 3-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to 4-Chloroquinoline, the addition of the ethyl group enhances its lipophilicity and potential biological activity. Similarly, the presence of the nitrile group in 3-Cyanoquinoline contributes to its reactivity and usefulness in synthetic chemistry .

Properties

IUPAC Name

4-chloro-6-ethylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-3-4-11-10(5-8)12(13)9(6-14)7-15-11/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWNRWUDNWMSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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